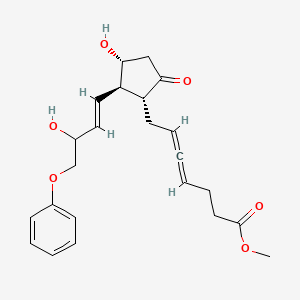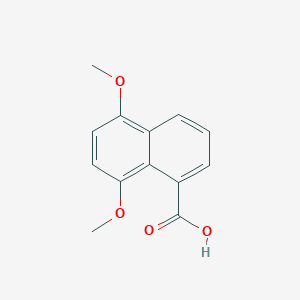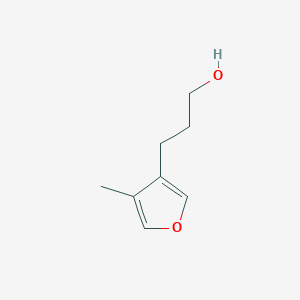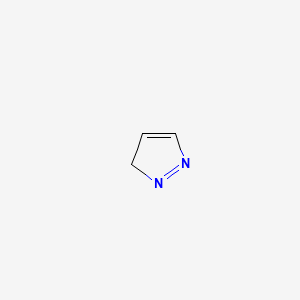
ANTHRAMYCIN
Vue d'ensemble
Description
L’anthramycine est un antibiotique pyrrolobenzodiazépine présentant une activité antitumorale notable. Il a été isolé pour la première fois à partir de l’actinomycète thermophile Streptomyces refuineus par M. D. Tendler et S. Korman dans les années 1950 . Ce composé est connu pour sa capacité à inhiber la synthèse de l’ARN et de l’ADN dans les cellules carcinomateuses, ce qui en fait un agent chimiothérapeutique puissant .
Méthodes De Préparation
L’anthramycine a été synthétisée avec succès pour la première fois en laboratoire par Leimgruber et al. en 1965 . La voie de synthèse implique l’utilisation d’acides aminés tels que le L-tryptophane, la L-tyrosine et la L-méthionine comme éléments constitutifs Le processus comprend une série d’étapes telles que la formation d’un noyau pyrrolobenzodiazépine, suivie de diverses réactions chimiques pour obtenir le produit final.
Analyse Des Réactions Chimiques
L’anthramycine subit plusieurs types de réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent modifier l’espèce quinone pour la ramener à sa forme phénolique.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du noyau pyrrolobenzodiazépine. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’anthramycine, qui peuvent avoir des activités biologiques différentes.
Applications De Recherche Scientifique
L’anthramycine a été largement étudiée pour ses propriétés antitumorales. C’est un inhibiteur compétitif de la synthèse de l’ARN et de l’ADN sans cellules et il bloque l’action de la DNase I . Ce composé forme un complexe avec l’ADN, empêchant la liaison de l’ADN avec les enzymes appropriées, ce qui est crucial pour son activité antitumorale . Malgré son potentiel, l’utilisation de l’anthramycine en milieu clinique est limitée en raison de sa forte cardiotoxicité . La recherche continue d’explorer ses applications en thérapie anticancéreuse, en particulier pour les sarcomes, les lymphomes et les néoplasmes gastro-intestinaux .
Mécanisme D'action
L’anthramycine exerce ses effets en inhibant la synthèse de l’ARN et de l’ADN dans les cellules carcinomateuses . Elle forme un complexe avec l’ADN, bloquant le processus de synthèse en empêchant la liaison de l’ADN avec les enzymes appropriées . Ce mécanisme implique la formation d’un adduit stable avec l’ADN, ce qui empêche les processus de réplication et de transcription essentiels à la prolifération des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
L’anthramycine appartient à la famille des antibiotiques antitumoraux pyrrolobenzodiazépines (PBD). Des composés similaires comprennent :
Néothramycine : Un autre antibiotique PBD présentant une activité anticancéreuse, connu pour sa capacité à se lier à l’ADN et à inhiber l’ARN et l’ADN polymérase.
Tomaymycine : Un composé PBD présentant des propriétés de liaison à l’ADN similaires et une activité antitumorale.
Sibiromycine : Un autre antibiotique PBD présentant des effets antitumoraux puissants. Comparée à ces composés, l’anthramycine est unique en raison de sa forte cytotoxicité et de son mécanisme spécifique de formation d’un complexe avec l’ADN pour inhiber la synthèse.
Propriétés
IUPAC Name |
(E)-3-[(6R,6aS)-4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+/t11-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQOVCHZGQWAOI-YQRHFANHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(C[C@H]3[C@H](N2)O)/C=C/C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023388 | |
| Record name | Anthramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4803-27-4 | |
| Record name | Anthramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4803-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthramycin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTHRAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WZD9Y66WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253723.png)

![3-(4-Chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone](/img/structure/B1253728.png)



![2-Hydroxy-5-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzamide](/img/structure/B1253733.png)





